molecular formula C16H13N3O3S B5872538 [(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate

Cat. No.: B5872538
M. Wt: 327.4 g/mol
InChI Key: JPQGUBYOGIXTQV-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate is a complex organic compound that features a combination of pyridine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate typically involves the condensation reaction between 2-aminopyridine and naphthalene-2-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate involves its ability to interact with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects in cancer cells. Additionally, it can bind to specific protein targets, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate can be compared with other similar compounds such as:

    [(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group, leading to different chemical reactivity and biological activity.

    [(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-thiol:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-16(15-7-3-4-10-18-15)19-22-23(20,21)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQGUBYOGIXTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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